molecular formula C9H9N3O2 B2970801 3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid CAS No. 1216108-18-7

3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid

Cat. No.: B2970801
CAS No.: 1216108-18-7
M. Wt: 191.19
InChI Key: RKCLHBSRFDUBGY-UHFFFAOYSA-N
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Description

3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid is a heterocyclic compound that belongs to the triazolopyridine family. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridine ring, with an ethyl group at the 3-position and a carboxylic acid group at the 8-position. The molecular formula of this compound is C9H9N3O2, and it has a molecular weight of 191.19 g/mol .

Biochemical Analysis

Biochemical Properties

They can bind readily in the biological system due to the presence of nitrogen atoms in their structure

Cellular Effects

Related compounds such as triazolopyrazine derivatives have shown antibacterial activities against both Gram-positive and Gram-negative bacterial strains . The influence of 3-ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid on cell function, signaling pathways, gene expression, and cellular metabolism would need to be determined through experimental studies.

Molecular Mechanism

Triazole compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been reported. Studies on related compounds suggest that they may exhibit dose-dependent effects . Specific studies would be needed to determine the threshold effects, toxic effects at high doses, and overall dose-response relationship of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with 2-cyanopyridine in the presence of a base, such as sodium ethoxide, to form the triazole ring. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, may also be employed to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Corresponding carboxylate or ketone derivatives.

    Reduction: Alcohol or amine derivatives.

    Substitution: Ester or amide derivatives.

Scientific Research Applications

3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
  • 3-Phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
  • 3-Cyclohexyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid

Comparison: Compared to its analogs, 3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid exhibits unique properties due to the presence of the ethyl group. This structural variation can influence its reactivity, solubility, and biological activity. For instance, the ethyl group may enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .

Properties

IUPAC Name

3-ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-2-7-10-11-8-6(9(13)14)4-3-5-12(7)8/h3-5H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKCLHBSRFDUBGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1C=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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